molecular formula C8H8N2O3 B8687387 2-(Hydrazinecarbonyl)benzoic acid CAS No. 16437-59-5

2-(Hydrazinecarbonyl)benzoic acid

Cat. No.: B8687387
CAS No.: 16437-59-5
M. Wt: 180.16 g/mol
InChI Key: VJEZYZLITKUTFH-UHFFFAOYSA-N
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Description

2-(Hydrazinecarbonyl)benzoic acid (CAS 16437-59-5) is a multifunctional organic compound with a molecular formula of C8H8N2O3 and a molecular weight of 180.16 g/mol. This compound serves as a valuable precursor and key synthetic intermediate in medicinal chemistry and materials science research. Its primary research value lies in its role as a building block for the synthesis of diverse bioactive molecules. Recent studies highlight its application in developing inhibitors for epigenetic targets. Derivatives of this hydrazide scaffold have been explored as inhibitors of the KDM4 family of histone lysine demethylases, which are promising targets in targeted epigenetic cancer therapies . The compound's structure allows for effective metal chelation, a key mechanism for inhibiting iron-dependent enzymes . Furthermore, it is a key precursor for synthesing potent enzyme inhibitors; research has shown that derivatives can be designed as highly effective fatty acid amide hydrolase (FAAH) inhibitors, with one analogue reported to have an IC50 value of 1.62 nM . Beyond pharmaceutical research, this compound and its derivatives are utilized in coordination chemistry to synthesize metal complexes (e.g., Cu(II), Zn(II)) with potential antimicrobial properties and have been evaluated as effective corrosion inhibitors for mild steel . Handling and Safety: This compound has the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety precautions, including the use of personal protective equipment, should be followed. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

16437-59-5

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

2-(hydrazinecarbonyl)benzoic acid

InChI

InChI=1S/C8H8N2O3/c9-10-7(11)5-3-1-2-4-6(5)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13)

InChI Key

VJEZYZLITKUTFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(hydrazinecarbonyl)benzoic acid, a comparative analysis with structurally related compounds is provided below:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Molecular Formula Key Structural Features Synthesis Method Biological/Functional Activity Reference
This compound C₈H₇N₂O₃ Hydrazide group at 2-position Hydrazinolysis of methyl esters/amides Precursor for Schiff bases; moderate bioactivity
2-Hydrazinobenzoic acid hydrochloride C₇H₉ClN₂O₂ Hydrochloride salt of 2-hydrazinobenzoic acid Acidification of hydrazine derivatives Improved solubility/stability for salt forms
N-(2-(2-Benzylidenehydrazinecarbonyl)phenyl)benzamide C₂₁H₁₆N₃O₃ Schiff base (benzylidene group) at hydrazide Condensation with benzaldehyde Cytotoxic (IC₅₀: 10.88 μg/mL vs. A549 cells)
4-Chloro-N-[2-(2-(2-chloroquinolin-3-yl)methylenehydrazinecarbonyl)phenyl]benzenesulfonamide C₂₃H₁₇Cl₂N₅O₃S Quinoline-Schiff base and sulfonamide groups Multi-step condensation and sulfonation Antifungal (MIC₉₀: 62.5–2000 µg/mL vs. Candida)
2-Aminobenzamide C₇H₈N₂O₂ Amino (-NH₂) group at 2-position Reduction of nitrobenzamides Glycosylation inhibition; lower reactivity than hydrazides

Key Comparisons

Structural Reactivity: The hydrazinecarbonyl group in this compound enables Schiff base formation with aldehydes (e.g., benzaldehyde, 4-fluorobenzaldehyde), enhancing its utility in designing bioactive molecules . In contrast, 2-aminobenzamide lacks this reactivity due to its primary amine group, limiting its use in metal chelation or dynamic covalent chemistry .

Biological Activity: Antifungal Performance: Ionic liquids derived from hydrazinecarbonyl benzoic acid (e.g., compound 11 in ) exhibit broad-spectrum antifungal activity against Candida spp. (MIC₉₀: 62.5–2000 µg/mL), attributed to ergosterol binding and membrane disruption. This surpasses the activity of simpler benzoic acid derivatives like 2-hydroxybenzoic acid, which primarily act as preservatives . Cytotoxicity: Schiff base derivatives (e.g., 3c in ) show potent anticancer activity (IC₅₀: ~10 µg/mL) against lung cancer cells, outperforming non-hydrazide analogues such as 2-acetamidobenzoic acid methyl ester (IC₅₀: >50 µg/mL) .

Synthetic Flexibility: this compound is synthesized via hydrazinolysis of methyl 2-(picolinamido)benzoate, yielding >95% purity . Its hydrochloride salt () offers improved crystallinity for pharmaceutical formulations, whereas sulfonamide derivatives () require multi-step sulfonation .

Physicochemical Properties: The hydrazide group increases water solubility compared to ester or amide derivatives.

Q & A

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Experimental design : Apply Response Surface Methodology (RSM) to evaluate variables (temperature, solvent ratio, reaction time). For example, optimize hydrazine hydrate concentration and reflux duration to minimize byproducts .
  • Case study : Ethanol as a solvent with catalytic HCl enhances Schiff base formation from hydrazide intermediates .

Q. How should researchers address contradictions in reported spectral data or synthetic yields?

  • Root-cause analysis :
  • Yield discrepancies : Compare purity of starting materials (e.g., ester precursors) and reaction inertness (e.g., nitrogen atmosphere).
  • Spectral variations : Check solvent effects (e.g., DMSO vs. CDCl3_3 in NMR) and instrument calibration.
    • Resolution : Use high-resolution mass spectrometry (HR-MS) for unambiguous molecular weight confirmation .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug design?

  • Approach :
  • Density Functional Theory (DFT) : Calculate electron localization function (ELF) to map nucleophilic/electrophilic sites .
  • Molecular docking : Screen derivatives against targets (e.g., EGFR kinase) to prioritize synthesis .
    • Validation : Correlate computational predictions with experimental IC50_{50} values in bioassays .

Q. How can the hydrazide group be functionalized to develop bioactive derivatives?

  • Synthetic strategies :
  • Schiff base formation : React with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions .
  • Heterocyclic derivatives : Cyclize with thiourea or CS2_2 to form thiadiazoles, as seen in antitumor agent development .
    • Characterization : Monitor reaction progress via TLC and confirm regioselectivity using 1^1H NMR .

Q. What in vitro assays are recommended for evaluating the pharmacological potential of this compound derivatives?

  • Anticancer : MTT assay against cell lines (e.g., MCF-7) with tubulin polymerization inhibition studies .
  • Antidiabetic : α-Glucosidase and glycogen phosphorylase inhibition assays, comparing IC50_{50} values to reference drugs .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Experimental setup : Conduct stability studies at pH 2–9 using HPLC to monitor degradation products (e.g., benzoic acid or hydrazine release).
  • Findings : Acidic conditions (pH < 4) may hydrolyze the hydrazide group, requiring buffered solutions for biological assays .

Q. What analytical techniques validate the purity of this compound in complex mixtures?

  • LC-MS : Quantify trace impurities using a C18 column and electrospray ionization (ESI). Compare retention times with standards .
  • Elemental analysis : Ensure CHNS values align with theoretical compositions (e.g., C10_{10}H9_{9}N3_{3}O3_{3}) .

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